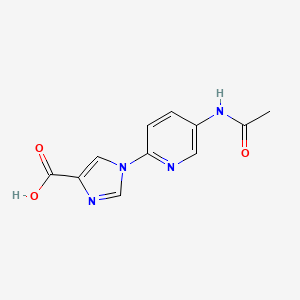

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid, also known as AICA riboside, is a nucleoside analog that has been studied for its potential therapeutic effects in various diseases. AICA riboside has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme that regulates cellular energy metabolism.

Scientific Research Applications

Angiotensin II Receptor Antagonists

Imidazole-5-carboxylic acids, closely related to the compound , are used in synthesizing angiotensin II receptor antagonists. These antagonists have been evaluated for their ability to inhibit angiotensin II-induced pressor response, with certain derivatives showing potent and long-lasting antagonistic activity (Yanagisawa et al., 1996).

Synthesis and Transformations

1H-imidazole-4-carboxylates derived from amino acid esters have been synthesized and transformed into other compounds with potential biological activity. For instance, 1H-imidazole 3-oxides have been prepared and further converted into various derivatives, indicating the compound's utility in creating diverse biologically active molecules (Jasiński et al., 2008).

Antimicrobial Studies

Novel fused heterocyclic compounds derived from imidazole have been synthesized and tested for their antimicrobial activity. These studies suggest the potential use of imidazole derivatives, including the compound , in developing new antimicrobial agents (Khairwar et al., 2021).

Biosynthesis of Purine Nucleotides

Research into the biosynthesis of purine nucleotides has involved the use of compounds such as ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates. These studies are crucial for understanding nucleotide synthesis and its implications in biochemistry and pharmacology (Cusack et al., 1980).

Continuous Production of Pharmaceuticals

The synthesis of 1H-4-substituted imidazoles, related to the compound , has been intensified for the continuous production of pharmaceuticals like Daclatasvir, an NS5A inhibitor. This highlights the compound's relevance in the streamlined manufacturing of important drugs (Carneiro et al., 2015).

Corrosion Inhibition

Imidazolium zwitterions, derived from imidazole, have been studied as corrosion inhibitors for mild steel. This application demonstrates the compound's potential utility in industrial processes and material preservation (Srivastava et al., 2017).

properties

IUPAC Name |

1-(5-acetamidopyridin-2-yl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-7(16)14-8-2-3-10(12-4-8)15-5-9(11(17)18)13-6-15/h2-6H,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSJTHZZCYNJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)

![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)

![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)

![(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2372052.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372055.png)